中卟啉IX二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

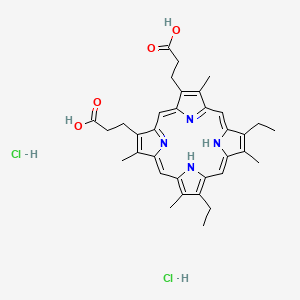

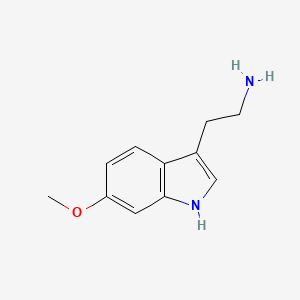

Mesoporphyrin IX dihydrochloride is a natural product and specialty chemical which displays antimicrobial properties . It exhibits photosensitizer properties and is used as a reactant in constructing efficient dye-sensitized solar cells . It is structurally similar to protoporphyrin IX, but is chemically more stable due to the lack of the highly chemically reactive vinyl groups .

The synthetic form of this compound is also known as 7,12-Diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride .

Molecular Structure Analysis

The molecular formula of Mesoporphyrin IX dihydrochloride is C34H38N4O4 · 2HCl . Its average molecular weight is 639.612 Da and its monoisotopic mass is 638.242676 Da .Chemical Reactions Analysis

Mesoporphyrin IX dihydrochloride is used as a reactant in constructing efficient dye-sensitized solar cells . It has been shown to interact with other substances in the presence of light, leading to the formation of reactive oxygen species .Physical and Chemical Properties Analysis

Mesoporphyrin IX dihydrochloride is chemically more stable than protoporphyrin IX due to the lack of the highly chemically reactive vinyl groups . It is used as a reactant in constructing efficient dye-sensitized solar cells .科学研究应用

中卟啉IX二盐酸盐:科学研究应用的全面分析

染料敏化太阳能电池: 中卟啉IX二盐酸盐作为反应物用于构建高效的染料敏化太阳能电池,为可再生能源技术的发展做出贡献 .

抗菌剂: 该化合物具有抗菌特性,表现出抗菌和抗真菌活性。 与大肠杆菌相比,该化合物对金黄色葡萄球菌和白色念珠菌特别有效,这可能导致医疗保健领域的新的治疗或预防措施 .

光动力治疗中的光敏剂: 作为光敏剂,中卟啉IX二盐酸盐用于光动力治疗,这是一种利用光激活光敏剂药物的治疗方法,该药物随后有助于杀死癌细胞、细菌或其他病原体 .

作用机制

Target of Action

Mesoporphyrin IX dihydrochloride is a synthetic porphyrin derivative . Porphyrins are a group of organic compounds, many of which play crucial roles in biochemical processes They are known to interact with various biological targets, including proteins and enzymes involved in cellular processes.

Mode of Action

It is known to be used as a reactant in constructing efficient dye-sensitized solar cells

Biochemical Pathways

Given its role in constructing dye-sensitized solar cells

Result of Action

Its role in constructing efficient dye-sensitized solar cells

Action Environment

Given its use in constructing dye-sensitized solar cells , factors such as light exposure could potentially influence its action.

生化分析

Biochemical Properties

Mesoporphyrin IX dihydrochloride plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy (PDT). It acts as a photosensitizer, requiring the simultaneous presence of light and molecular oxygen to produce reactive oxygen species (ROS). These ROS can cause photoinduced damage to cellular components, including DNA and membranes . Mesoporphyrin IX dihydrochloride interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to bind selectively to G-quadruplex structures in human telomeric DNA, stabilizing these structures and potentially influencing gene expression .

Cellular Effects

Mesoporphyrin IX dihydrochloride exerts several effects on different cell types and cellular processes. In the context of PDT, it induces cell death by generating ROS upon light activation. This process can lead to the destruction of cellular membranes and other critical components . Additionally, mesoporphyrin IX dihydrochloride has been shown to influence cell signaling pathways and gene expression by stabilizing G-quadruplex structures in DNA . This stabilization can affect the transcription of genes associated with these structures, potentially altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of mesoporphyrin IX dihydrochloride involves its role as a photosensitizer in PDT. Upon exposure to specific wavelengths of light, mesoporphyrin IX dihydrochloride transitions to an excited state. In this state, it can transfer energy to molecular oxygen, generating singlet oxygen and other ROS . These ROS can then interact with various cellular components, causing oxidative damage. Additionally, mesoporphyrin IX dihydrochloride binds to G-quadruplex structures in DNA, stabilizing these structures and potentially influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mesoporphyrin IX dihydrochloride can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that mesoporphyrin IX dihydrochloride can maintain its photosensitizing properties over extended periods, making it suitable for long-term experiments . The degradation of the compound can lead to a decrease in its efficacy, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of mesoporphyrin IX dihydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively induce photodynamic effects without causing significant toxicity. At higher doses, mesoporphyrin IX dihydrochloride can exhibit toxic effects, including oxidative damage to tissues and organs . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Mesoporphyrin IX dihydrochloride is involved in various metabolic pathways, particularly those related to heme biosynthesis and degradation. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s role in stabilizing G-quadruplex structures in DNA can also affect the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, mesoporphyrin IX dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of mesoporphyrin IX dihydrochloride is crucial for its efficacy as a photosensitizer, as it needs to reach target cells and tissues to exert its effects.

Subcellular Localization

Mesoporphyrin IX dihydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in PDT, as it needs to be in proximity to cellular components to generate ROS and induce photodynamic effects.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mesoporphyrin IX dihydrochloride involves the condensation of pyrrole and aldehyde derivatives to form porphyrin intermediates, which are then further modified to obtain the final product.", "Starting Materials": [ "pyrrole", "aldehyde derivatives", "acetic acid", "sulfuric acid", "sodium acetate", "hydrochloric acid", "methanol", "water" ], "Reaction": [ "Condensation of pyrrole and aldehyde derivatives in the presence of acetic acid and sulfuric acid to form porphyrin intermediates", "Oxidation of porphyrin intermediates with sodium acetate and acetic acid to form mesoporphyrin IX", "Dihydrochlorination of mesoporphyrin IX with hydrochloric acid and methanol to form Mesoporphyrin IX dihydrochloride", "Purification of the final product using water and recrystallization" ] } | |

CAS 编号 |

68938-72-7 |

分子式 |

C34H39ClN4O4 |

分子量 |

603.1 g/mol |

IUPAC 名称 |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C34H38N4O4.ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);1H |

InChI 键 |

UAODTKUMUBCNOB-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl |

规范 SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl |

| 68938-72-7 | |

相关CAS编号 |

493-90-3 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mesoporphyrin IX dihydrochloride interact with biological membranes and what are the downstream effects?

A: Mesoporphyrin IX dihydrochloride (MPCl) exhibits binding affinity to lipid bilayers, with the binding strength being influenced by the presence of esterified groups. [] Specifically, MPCl demonstrates a preference for a binding site located along the outer part of the hydrocarbon chains within the lipid bilayer, partially inserted between the lipid head groups. This binding location differs from its esterified counterpart, Mesoporphyrin IX dimethyl ester (MPE). [] While the specific downstream effects aren't fully elucidated in the provided research, the interaction with lipid membranes suggests a potential role in modulating membrane properties and potentially influencing processes that occur within the membrane environment.

Q2: How does the structure of Mesoporphyrin IX dihydrochloride affect its translation inhibitory properties?

A: Research suggests that the presence of a G-quadruplex structure within the 5’ untranslated region (5’ UTR) of mRNA transcripts plays a crucial role in the translation inhibitory effects exhibited by Mesoporphyrin IX dihydrochloride. [] This inhibition appears to stem from the G-quadruplex structure hindering the initiation phase of translation, likely by interfering with ribosomal subunit binding or their movement along the mRNA. [] Furthermore, the inhibitory effect can be modulated by RNA-binding proteins, highlighting the complexity of this interaction. []

Q3: Can you explain the applications of radiolabeled Mesoporphyrin IX dihydrochloride?

A: [119mSn]-Mesoporphyrin IX dichloride, a radiolabeled form of the compound, has been synthesized for use in drug metabolism and disposition studies. [] This radiolabeled version allows researchers to track the compound's absorption, distribution, metabolism, and excretion within an organism, offering valuable insights into its pharmacokinetic profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene](/img/structure/B1360112.png)